4'-O-Methylnorbelladine

Description

Properties

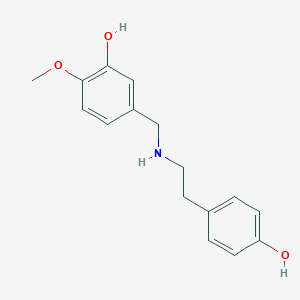

IUPAC Name |

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLILULALIDNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291729 | |

| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4579-60-6 | |

| Record name | 4579-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 4'-O-Methylnorbelladine Biosynthesis Pathway in Amaryllidaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant alkaloids, many of which hold promise for the treatment of various diseases, including Alzheimer's disease and cancer. Central to the biosynthesis of these valuable compounds is the formation of 4'-O-methylnorbelladine, a key intermediate that serves as the precursor to a wide array of Amaryllidaceae alkaloids.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a resource for researchers, scientists, and drug development professionals working to understand and harness this vital biosynthetic pathway for the production of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the pathway's enzymes, and includes visual representations of the biochemical route and associated experimental workflows.

Introduction to Amaryllidaceae Alkaloids and the Central Role of this compound

Amaryllidaceae alkaloids (AAs) are a class of specialized metabolites characterized by their unique isoquinoline alkaloid skeletons.[5] These compounds exhibit a broad range of biological activities, including acetylcholinesterase inhibition, antiviral, and antitumor properties.[5] The biosynthesis of all AAs converges on the formation of norbelladine, which is subsequently methylated to produce the pivotal intermediate, this compound.[1][2][3][4] This molecule represents a critical branch point in the pathway, from which various structural scaffolds of AAs are derived through intramolecular phenol-phenol coupling reactions.[1] A thorough understanding of the biosynthesis of this compound is therefore essential for the metabolic engineering of plants and microbial systems to enhance the production of medicinally important AAs like galanthamine and lycorine.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with precursors from the shikimate and phenylpropanoid pathways. The core pathway involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA) to form norbelladine, followed by a specific O-methylation.

Precursor Formation

-

Tyramine: Derived from the amino acid tyrosine through the action of tyrosine decarboxylase (TYDC).

-

3,4-Dihydroxybenzaldehyde (3,4-DHBA): Synthesized from the amino acid phenylalanine via the phenylpropanoid pathway.

Norbelladine Formation: A Two-Enzyme System

The condensation of tyramine and 3,4-DHBA to form norbelladine is a crucial step catalyzed by the synergistic action of two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR).[6][7][8][9][10]

-

Condensation by Norbelladine Synthase (NBS): NBS, a member of the PR10/Bet v 1-like protein family, catalyzes the condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate, norcraugsodine.[9][11]

-

Reduction by Noroxomaritidine/Norcraugsodine Reductase (NR): The unstable norcraugsodine intermediate is then reduced by NR, an NADPH-dependent reductase, to yield the stable norbelladine.[6][7][8] Studies suggest that NBS and NR physically interact, potentially forming a metabolon to efficiently channel the reactive intermediate.[8][9][10]

O-Methylation to this compound

The final step in the formation of the key intermediate is the regioselective methylation of norbelladine at the 4'-hydroxyl group. This reaction is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , a SAM-dependent O-methyltransferase.[3][5] This enzyme exhibits a preference for the 4'-position, thereby directing the downstream biosynthesis towards the various classes of Amaryllidaceae alkaloids.[1][2][4]

Quantitative Data

Table 1: Properties of Norbelladine Synthase (NBS)

| Property | Value | Species | Reference |

| Molecular Weight | ~19 kDa | Narcissus pseudonarcissus | [11] |

| 17.4 kDa | Narcissus papyraceus | [9] | |

| 17.4 kDa | Leucojum aestivum | [9] | |

| Isoelectric Point (pI) | 5.5 | Narcissus pseudonarcissus | [11] |

| 5.3 | Narcissus papyraceus | [9] | |

| 5.1 | Leucojum aestivum | [9] | |

| Amino Acid Identity to NCS1 | 41% | Narcissus pseudonarcissus | [11] |

Table 2: Kinetic Parameters of Norbelladine 4'-O-methyltransferase (N4OMT)

| Substrate | Km | kcat | Vmax | Catalytic Efficiency (kcat/Km) | Species | Reference |

| Norbelladine | 1.6 µM | 1.3 min⁻¹ | - | - | Narcissus aff. pseudonarcissus | [3] |

| 169 ± 19 µM | 2.17 min⁻¹ | 10.86 ± 1.25 µM min⁻¹ | 12.82 µM⁻¹ min⁻¹ | Narcissus papyraceus | [2] | |

| N-methylnorbelladine | 1.9 µM | 2.6 min⁻¹ | - | - | Narcissus aff. pseudonarcissus | [3] |

| Dopamine | 7.3 µM | - | - | - | Narcissus aff. pseudonarcissus | [3] |

| S-adenosyl-L-methionine (SAM) | 28.5 µM | - | - | - | Narcissus aff. pseudonarcissus | [3] |

| 3,4-DHBA (with Zn²⁺) | 491 ± 51 µM | - | - | - | Narcissus papyraceus | [2] |

| 3,4-DHBA (with Ni²⁺) | 627 ± 77 µM | - | - | - | Narcissus papyraceus | [2] |

Table 3: Optimal Conditions for N4OMT Activity

| Parameter | Optimal Value | Species | Reference |

| pH | 8.8 | Narcissus aff. pseudonarcissus | [3] |

| Temperature | 45 °C | Narcissus aff. pseudonarcissus | [3] |

Experimental Protocols

Heterologous Expression and Purification of NBS and N4OMT in E. coli

This protocol provides a general framework for the expression and purification of Amaryllidaceae alkaloid biosynthetic enzymes. Specific details may need to be optimized for each target protein.

Objective: To produce and purify recombinant NBS and N4OMT for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Affinity chromatography column (e.g., Ni-NTA agarose)

-

SDS-PAGE analysis reagents

Procedure:

-

Gene Cloning: Clone the coding sequences of NBS and N4OMT into the expression vector.

-

Transformation: Transform the expression plasmids into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation, resuspend the pellet in lysis buffer, and lyse the cells by sonication on ice.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto the pre-equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the target protein with elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

In Vitro Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR)

Objective: To determine the activity of NBS and NR in the formation of norbelladine.[6][7]

Materials:

-

Purified recombinant NBS and NR proteins

-

Tyramine

-

3,4-dihydroxybenzaldehyde (3,4-DHBA)

-

NADPH

-

HEPES buffer (100 mM, pH 6.0)

-

Trichloroacetic acid (TCA, 20%)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a total volume of 100 µL containing:

-

80 µg of purified NBS

-

60 µg of purified NR

-

10 µM tyramine

-

300 µM 3,4-DHBA

-

1 mM NADPH

-

100 mM HEPES buffer (pH 6.0)

-

-

Incubation: Incubate the reaction mixture at 35°C for 2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% TCA.

-

Controls: Prepare negative controls including reactions without enzymes, without substrates, and without the NADPH cofactor.

-

Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of norbelladine.

In Vitro Enzyme Assay for Norbelladine 4'-O-methyltransferase (N4OMT)

Objective: To determine the kinetic parameters of N4OMT.

Materials:

-

Purified recombinant N4OMT protein

-

Norbelladine

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.8)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare reaction mixtures with varying concentrations of norbelladine and a fixed, saturating concentration of SAM. The reaction should contain the purified N4OMT in a suitable buffer.

-

Incubation: Incubate the reactions at the optimal temperature (45°C) for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reactions, for example, by adding an organic solvent like methanol.

-

Product Quantification: Quantify the amount of this compound produced using a calibrated LC-MS/MS method.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration and use non-linear regression analysis to fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

LC-MS/MS Analysis of Amaryllidaceae Alkaloids

Objective: To identify and quantify norbelladine and this compound in enzyme assays or plant extracts.

General LC-MS/MS Parameters (example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of alkaloids.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. Specific parent and fragment ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM).

Note: The specific parameters for the LC-MS/MS method should be optimized for the instrument used and the specific analytes of interest.

Visualizations

Caption: The biosynthetic pathway of this compound.

Caption: A general workflow for enzyme characterization.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided a foundational understanding for the production of a vast array of Amaryllidaceae alkaloids. The identification and characterization of the key enzymes, NBS, NR, and N4OMT, have opened up new avenues for metabolic engineering and synthetic biology approaches. Future research will likely focus on the regulatory mechanisms governing this pathway, the subcellular localization of the enzymes, and the potential for creating novel alkaloids through enzyme engineering. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the development of new and improved pharmaceuticals derived from the rich chemical diversity of the Amaryllidaceae family.

References

- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 3. uniprot.org [uniprot.org]

- 4. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 7. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Cloning and characterization of norbelladine synthase catalyzing the first committed reaction in Amaryllidaceae alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 4'-O-Methylnorbelladine from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, a pivotal precursor in the biosynthesis of a wide array of pharmacologically significant Amaryllidaceae alkaloids, stands as a molecule of considerable interest to the scientific community. Its central role in the formation of compounds like galanthamine, an Alzheimer's disease therapeutic, underscores the importance of understanding its natural sources, biosynthesis, and effective isolation methodologies. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from plant sources, detailing experimental protocols, quantitative data, and the intricate biosynthetic pathways involved.

Discovery and Natural Occurrence

This compound is a naturally occurring phenethylamine alkaloid predominantly found in plants belonging to the Amaryllidaceae family. This family, comprising genera such as Narcissus (daffodils), Leucojum (snowflakes), Lycoris (spider lilies), and Crinum, is a rich reservoir of unique alkaloids. The discovery of this compound was intrinsically linked to the elucidation of the biosynthetic pathways of Amaryllidaceae alkaloids. Through tracer studies, it was established as the key intermediate, formed from the condensation of tyramine and 3,4-dihydroxybenzaldehyde, followed by a specific O-methylation.[1] Its presence has been reported in various species, including Crinum kirkii.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a critical juncture in the intricate metabolic network of Amaryllidaceae alkaloid production. The pathway commences with the aromatic amino acids L-phenylalanine and L-tyrosine.

Key Biosynthetic Steps:

-

Formation of Tyramine: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine.

-

Formation of 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde): L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions, including hydroxylations, leads to the formation of 3,4-dihydroxybenzaldehyde.

-

Condensation to Norbelladine: Tyramine and 3,4-dihydroxybenzaldehyde undergo a condensation reaction, catalyzed by norbelladine synthase (NBS), to form a Schiff base intermediate, which is then reduced to norbelladine.[3][4]

-

O-Methylation to this compound: The final step involves the specific methylation of the 4'-hydroxyl group of norbelladine, catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), to produce this compound.[5]

This crucial intermediate then serves as the substrate for various intramolecular oxidative phenol coupling reactions, leading to the diverse skeletons of Amaryllidaceae alkaloids.[5]

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Synthesis and characterization of norbelladine, a precursor of Amaryllidaceae alkaloid, as an anti-inflammatory/anti-COX compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 5. Amaryllidaceae Alkaloid Accumulation by Plant In Vitro Systems [ouci.dntb.gov.ua]

Spectroscopic Characterization of 4'-O-Methylnorbelladine: A Technical Guide for Researchers

Introduction

4'-O-Methylnorbelladine is a pivotal intermediate in the biosynthesis of Amaryllidaceae alkaloids, a diverse group of natural products with a wide range of pharmacological activities, including the Alzheimer's drug galanthamine.[1][2] As a phenethylamine alkaloid, its structure is derived from norbelladine with a methyl group at the 4'-hydroxyl position.[3] Accurate structural elucidation and characterization are critical for its identification in natural extracts, for synthetic verification, and for its use in further drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, complete with data tables, experimental protocols, and a workflow visualization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments provide detailed information about the proton and carbon environments and their connectivity.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the ¹H NMR data for this compound recorded in methanol-d₄ (CD₃OD).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.98 | d | H-5' |

| 6.81 | s | H-2' |

| 6.78 | d | H-6 |

| 6.72 | d | H-2, H-6 |

| 6.67 | dd | H-5 |

| 3.84 | s | 4'-OCH₃ |

| 3.75 | s | Ar-CH₂-N |

| 2.85 | t | N-CH₂-CH₂ |

| 2.75 | t | N-CH₂-CH₂ |

Data sourced from studies on norbelladine O-methyltransferase.[2]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are obtained from HSQC and HMBC spectra.

| Chemical Shift (δ) ppm | Assignment |

| 156.9 | C-4 |

| 148.8 | C-4' |

| 146.1 | C-3' |

| 132.8 | C-1 |

| 130.9 | C-1' |

| 130.4 | C-2, C-6 |

| 122.0 | C-6' |

| 116.5 | C-5 |

| 115.9 | C-3, C-5 |

| 112.9 | C-2' |

| 56.4 | 4'-OCH₃ |

| 54.3 | Ar-CH₂-N |

| 51.9 | N-CH₂-CH₂ |

| 35.8 | N-CH₂-CH₂ |

Data sourced from studies on norbelladine O-methyltransferase.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for the structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Monoisotopic Mass | 273.1365 Da |

| [M+H]⁺ (observed) | 274.147 m/z |

Data sourced from PubChem and kinetic studies.[1][3]

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern of this compound in positive ion mode provides characteristic product ions that are useful for its identification, particularly in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment |

| 274.00 | 137.00 | [M+H-C₈H₉O₂]⁺ |

| 274.00 | 122.00 | [M+H-C₈H₁₀NO₂]⁺ |

Data sourced from fragmentation studies.[2] The key fragments at m/z 137 and 122 are characteristic of the two aromatic rings following cleavage of the ethylamine bridge.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable spectroscopic data acquisition.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in ~0.6 mL of deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

Instrument: A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is recommended for high sensitivity and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.

-

The residual solvent signal of CD₃OD (δH 3.31) is used for chemical shift referencing.[2]

-

-

¹³C NMR Acquisition:

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

Alternatively, and more efficiently, ¹³C chemical shifts are determined from 2D experiments.

-

-

2D NMR Acquisition:

-

gCOSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

gHSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

gHMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which can help confirm stereochemistry and conformational details.[2]

-

Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatography:

-

Utilize a C18 reversed-phase column for separation.

-

A typical mobile phase would consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometry:

-

Employ a tandem mass spectrometer such as a QTRAP or Q-Tof system.[2][3]

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition:

-

Full Scan: Acquire data over a mass range (e.g., m/z 100-500) to detect the protonated molecular ion [M+H]⁺ at m/z 274.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 274) in the first mass analyzer and fragment it in the collision cell to generate a product ion spectrum.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific fragmentation transitions, such as 274.00 → 137.00 and 274.00 → 122.00.[2]

-

-

Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

The combined application of advanced NMR and MS techniques provides a robust and definitive characterization of this compound. The data presented in this guide, including specific chemical shifts and fragmentation patterns, serves as a reliable reference for researchers in natural product chemistry, biosynthesis, and drug discovery. Adherence to the outlined protocols will ensure the acquisition of high-quality data, facilitating the unambiguous identification and structural verification of this important biosynthetic intermediate.

References

- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus | PLOS One [journals.plos.org]

- 3. This compound | C16H19NO3 | CID 253994 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 4'-O-Methylnorbelladine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, a naturally occurring benzyl-phenethylamine alkaloid, serves as a crucial biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, including the clinically significant acetylcholinesterase inhibitor, galanthamine.[1] Beyond its pivotal role in plant biochemistry, emerging research has unveiled a distinct pharmacological profile for this compound, highlighting its potential as a lead compound in various therapeutic areas. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on its quantitative data, experimental methodologies, and known mechanisms of action.

Pharmacological Activities

The primary pharmacological activities of this compound investigated to date include butyrylcholinesterase (BuChE) inhibition, antiviral effects against Dengue virus and Human Immunodeficiency Virus 1 (HIV-1), and cytotoxic properties.

Table 1: Quantitative Pharmacological Data for this compound

| Pharmacological Activity | Assay System | Test Organism/Cell Line | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| Butyrylcholinesterase Inhibition | Ellman's Method | Human | IC₅₀ | 91.6 | - | [2] |

| Antiviral (Dengue Virus) | GFP-based Infectivity Assay | Huh7 | EC₅₀ | 44.9 | >4.9 | [3] |

| Antiviral (HIV-1) | Pseudovirus Neutralization Assay | THP-1 | EC₅₀ | - | - | [3] |

| Cytotoxicity | MTT Assay | Huh7 | CC₅₀ | >200 | - | [4] |

| Cytotoxicity | MTT Assay | THP-1 | CC₅₀ | >200 | - | [4] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the activity of BuChE by measuring the rate of hydrolysis of a substrate, butyrylthiocholine, which produces a colored product.[5][6][7]

Materials:

-

96-well microplate

-

Butyrylcholinesterase (human serum)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Microplate reader

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 20 µL of BuChE solution, 20 µL of the test compound dilution, and 140 µL of phosphate buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of butyrylthiocholine iodide solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Materials:

-

96-well cell culture plate

-

Human cell lines (e.g., Huh7, THP-1)

-

Cell culture medium

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve.

Antiviral Assay (Dengue Virus Infectivity Assay)

This assay measures the ability of a compound to inhibit the infection of host cells by the Dengue virus.[13][14][15][16][17]

Materials:

-

24-well or 96-well cell culture plate

-

Huh7 cells (or other susceptible cell line)

-

Dengue virus (e.g., DENV-2)

-

Cell culture medium

-

This compound (test compound)

-

Fixing and staining reagents (e.g., paraformaldehyde, crystal violet) or a reporter system (e.g., GFP-expressing virus and flow cytometry)

Procedure:

-

Seed Huh7 cells in a multi-well plate and grow to confluency.

-

Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Infect the cell monolayer with the virus-compound mixture.

-

After a 2-hour adsorption period, remove the inoculum and add fresh medium containing the corresponding concentration of the test compound.

-

Incubate the plates for 48-72 hours.

-

Quantify the viral infection by either counting the number of viral plaques after staining or by measuring the expression of a reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry.

-

The EC₅₀ value is determined from the dose-response curve.

Antiviral Assay (HIV-1 Pseudovirus Neutralization Assay)

This assay evaluates the ability of a compound to inhibit the entry of HIV-1 into target cells using non-replicating pseudoviruses.[18][19][20]

Materials:

-

96-well cell culture plate

-

TZM-bl cells (or other HIV-1 susceptible cell line with a luciferase reporter)

-

HIV-1 Env-pseudotyped viruses

-

Cell culture medium

-

This compound (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

In a separate plate, serially dilute this compound.

-

Add a standardized amount of HIV-1 pseudovirus to each well containing the diluted compound and incubate for 1 hour at 37°C.

-

Transfer the virus-compound mixture to the plate with the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The percentage of neutralization is calculated relative to the virus control without any compound. The EC₅₀ is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated.

Butyrylcholinesterase Inhibition

Docking studies suggest that this compound interacts with the anionic site of butyrylcholinesterase, with non-covalent interactions involving amino acid residues such as Trp82.[4] This interaction is thought to be responsible for its inhibitory activity.

Caption: Interaction of this compound with Butyrylcholinesterase.

Antiviral and Cytotoxic Mechanisms

The mechanisms underlying the antiviral and cytotoxic effects of this compound are still under investigation. It is hypothesized that its antiviral activity may stem from interference with viral entry or replication processes. The observed cytotoxicity could be a result of interactions with key cellular pathways, although specific targets have not been identified.

Caption: Postulated Mechanisms of Action for this compound.

Conclusion and Future Directions

This compound has demonstrated a multifaceted pharmacological profile with potential therapeutic applications. Its inhibitory effect on butyrylcholinesterase, coupled with its antiviral and cytotoxic activities, makes it an intriguing candidate for further drug development. However, a significant knowledge gap remains concerning its specific molecular targets and the signaling pathways it modulates in mammalian cells. Future research should focus on comprehensive receptor binding screening to identify its primary cellular interactors. Elucidating the precise mechanisms behind its antiviral and cytotoxic effects will be crucial for optimizing its therapeutic potential and minimizing off-target effects. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon and further unravel the pharmacological intricacies of this promising natural product.

References

- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors [mdpi.com]

- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. Flow Cytometry-Based Assay for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 17. Protocol for Dengue Infections in Mosquitoes (A. aegypti) and Infection Phenotype Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Pseudovirus (PSV) Assay [bio-protocol.org]

- 20. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 4'-O-Methylnorbelladine in the Diversification of Amaryllidaceae Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant alkaloids. These compounds, many of which exhibit promising therapeutic properties, including anti-cancer and acetylcholinesterase inhibitory activities, all stem from a common biosynthetic origin.[1][2] At the heart of this remarkable chemical diversity lies a single key intermediate: 4'-O-Methylnorbelladine. This technical guide provides an in-depth exploration of the pivotal role of this compound in the biosynthesis and diversification of Amaryllidaceae alkaloids, presenting key data, experimental methodologies, and pathway visualizations to support research and development in this field.

Biosynthesis of this compound: The Gateway to Alkaloid Diversity

The journey to the vast array of Amaryllidaceae alkaloids begins with the formation of norbelladine, which is synthesized through the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA), themselves derived from the amino acids L-tyrosine and L-phenylalanine, respectively.[3] Norbelladine itself is a crucial precursor, but it is the specific O-methylation at the 4'-position that channels the biosynthetic flux towards the major classes of Amaryllidaceae alkaloids.[4][5]

This critical methylation step is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) , a class I O-methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5] The resulting product, this compound, is the last common intermediate before the biosynthetic pathway branches out, making the activity and regulation of N4OMT a key determinant of the subsequent alkaloid profile within a given Amaryllidaceae species.[6]

The Branching Point: Oxidative Coupling of this compound

The true diversification of Amaryllidaceae alkaloids occurs through the intramolecular oxidative coupling of the phenolic rings of this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP96T1 being a key identified enzyme in this process.[1][7][8] The regioselectivity of this coupling reaction dictates the foundational carbon skeleton of the resulting alkaloid, leading to the formation of distinct structural classes. The three principal modes of oxidative coupling are:

-

Para-ortho' coupling: This mode of cyclization leads to the formation of the galanthamine-type alkaloids, which are of significant pharmaceutical interest for the treatment of Alzheimer's disease.[9]

-

Ortho-para' coupling: This coupling pattern gives rise to the lycorine-type alkaloids, a large and diverse group with a wide range of biological activities, including antiviral and anticancer properties.

-

Para-para' coupling: This reaction cascade produces the crinine- and haemanthamine-type alkaloids, which also exhibit notable biological activities.[1][7][8]

The promiscuity and differential expression of the enzymes responsible for these coupling reactions in various Amaryllidaceae species are major contributors to the observed alkaloid diversity.

Quantitative Data

Enzyme Kinetics of Norbelladine 4'-O-Methyltransferase (N4OMT)

The kinetic parameters of N4OMT provide insight into its efficiency and substrate preference, which are critical for understanding the metabolic flux towards this compound.

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Narcissus aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | 8.8 | 45 | [10] |

| Narcissus aff. pseudonarcissus | N-methylnorbelladine | Not specified | 2.6 | 8.8 | 45 | [10] |

| Narcissus papyraceus | Norbelladine | Not specified | Not specified | Not specified | Not specified | [6][11] |

| Narcissus papyraceus | 3,4-dihydroxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | [6][11] |

| Narcissus papyraceus | Caffeic acid | Not specified | Not specified | Not specified | Not specified | [6][11] |

Quantitative Analysis of Amaryllidaceae Alkaloids in Lycoris Species

The relative abundance of different alkaloid types highlights the species-specific outcomes of the divergent biosynthetic pathways originating from this compound. The data below is based on GC-MS analysis of various Lycoris species.[12][13]

| Alkaloid Type | L. albiflora | L. aurea | L. chinensis | L. haywardii | L. incarnata | L. longituba | L. radiata | L. sprengeri | L. squamigera |

| Galanthamine-type | +++ | ++ | +++ | +++ | +++ | +++ | +++ | +++ | +++ |

| Lycorine-type | ++ | +++ | ++ | ++ | ++ | +++ | +++ | ++ | ++ |

| Homolycorine-type | + | + | + | + | + | + | + | + | + |

| Haemanthamine-type | + | + | + | + | + | + | + | + | + |

| Narciclasine-type | - | - | - | - | - | + | + | - | - |

| Tazettine-type | + | + | + | + | + | + | + | + | + |

| Montanine-type | - | - | - | - | - | + | - | - | - |

Key: +++ High relative abundance, ++ Moderate relative abundance, + Low relative abundance, - Not detected.

Experimental Protocols

Heterologous Expression and Characterization of Norbelladine 4'-O-Methyltransferase (N4OMT)

A common method for characterizing enzymes like N4OMT involves its expression in a heterologous system, such as E. coli or insect cells, followed by purification and in vitro assays.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., bulbs of Narcissus sp.). First-strand cDNA is then synthesized using a reverse transcriptase.

-

Gene Cloning: The full-length coding sequence of the putative N4OMT gene is amplified from the cDNA using gene-specific primers. The amplified product is then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., specific temperature and inducer concentration).

-

Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Enzyme Assays: The activity of the purified N4OMT is assayed by incubating the enzyme with its substrate (norbelladine) and the methyl donor (S-adenosyl-L-methionine) in a suitable buffer. The reaction products are then analyzed by methods such as HPLC or LC-MS to identify and quantify the formation of this compound. Kinetic parameters (Km and kcat) are determined by varying the substrate concentration and measuring the initial reaction rates.

Deuterium-Labeled Precursor Feeding Studies

These studies are instrumental in tracing the metabolic fate of precursors and confirming biosynthetic pathways in vivo or in plant tissue cultures.

-

Synthesis of Labeled Precursor: 4'-O-Methyl-d3-norbelladine is synthesized chemically, incorporating a stable isotope label (deuterium) at the methyl group.

-

Administration to Plant Culture: The labeled precursor is added to the growth medium of plant tissue cultures (e.g., Leucojum aestivum shoot cultures) at various concentrations.[14][15]

-

Incubation and Harvesting: The cultures are incubated for different time periods to allow for the uptake and metabolism of the labeled precursor. The plant material is then harvested.

-

Alkaloid Extraction: The alkaloids are extracted from the harvested plant material using standard protocols, typically involving solvent extraction and acid-base partitioning.

-

LC-MS/MS Analysis: The alkaloid extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the deuterium label in the downstream alkaloid products (e.g., galanthamine, lycorine). This provides direct evidence of the incorporation of this compound into these alkaloids.

LC-MS/MS Protocol for Amaryllidaceae Alkaloid Profiling

LC-MS/MS is a powerful technique for the separation, identification, and quantification of the complex mixture of alkaloids found in Amaryllidaceae plants.

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

-

Chromatographic Separation: The alkaloid extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the individual alkaloids.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The mass spectrometer is operated in positive ion mode.

-

MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. Precursor ions corresponding to the masses of known or suspected alkaloids are selected and fragmented to produce characteristic product ion spectra. These spectra are then compared to those of authentic standards or to spectral libraries for confident identification.

-

Quantification: Quantification of individual alkaloids can be achieved using a multiple reaction monitoring (MRM) method, where specific precursor-to-product ion transitions for each analyte are monitored.

Signaling Pathways and Experimental Workflows

References

- 1. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures - Research - Institut Pasteur [research.pasteur.fr]

- 4. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species [mdpi.com]

- 5. Quantitative determination of Amaryllidaceae alkaloids from Galanthus reginae-olgae subsp. vernalis and in vitro activities relevant for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of bioactive Amaryllidaceae alkaloid profiles in Lycoris species by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic study of the rearrangement of deuterium-labeled this compound in Leucojum aestivum shoot cultures by mass spectrometry. Influence of precursor feeding on amaryllidaceae alkaloid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4'-O-Methylnorbelladine: A Deep Dive into its Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4'-O-Methylnorbelladine, a pivotal intermediate in the biosynthesis of Amaryllidaceae alkaloids, has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] Its versatile structure, featuring two aromatic rings linked by an ethylamine chain, allows for a multitude of chemical modifications, leading to a diverse array of biological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their cytotoxic, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this area.

Structure-Activity Relationship Data

The biological activity of norbelladine derivatives is significantly influenced by the substitution patterns on the aromatic rings and the nitrogen atom of the ethylamine chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on cytotoxicity, antiviral activity, and cholinesterase inhibition.

Table 1: Cytotoxicity of Norbelladine Derivatives

| Compound | Modification from Norbelladine | Cell Line | CC50 (µM) | Reference |

| Norbelladine | - | Huh7 | 233 | [1] |

| THP-1 | 148 | [1] | ||

| Huh7 | 72.6 | [3][4] | ||

| N-methylnorbelladine | N-methylation | Huh7 | 386 | [1] |

| THP-1 | 227 | [1] | ||

| 4'-O,N-dimethylnorbelladine | 4'-O-methylation, N-methylation | Huh7 | 460.5 | [1] |

| Norcraugsodine | - | THP-1 | 27.0 | [3][4] |

| 3',4'-O-dimethylnorbelladine | 3',4'-O-dimethylation | Huh7 | >500 | [1] |

| 3'-O-methylnorbelladine | 3'-O-methylation | THP-1 | >200 | [4] |

| This compound | 4'-O-methylation | THP-1 | >200 | [4] |

Table 2: Antiviral Activity of Norbelladine Derivatives

| Compound | Virus | EC50 (µM) | Selectivity Index (SI) | Reference |

| Norbelladine | HIV-1 | 66.89 | 2.22 | [1] |

| N-methylnorbelladine | HIV-1 | 42.28 | 5.36 | [1] |

| 3,4-dihydroxybenzaldehyde | DENV | 24.1 - 44.9 | 7.2 | [3][4] |

| 3',4'-O-dimethylnorbelladine | DENV | 24.1 - 44.9 | 4.8 | [3][4] |

| This compound | DENV | 24.1 - 44.9 | >4.9 | [3][4] |

| 3'-O-methylnorbelladine | DENV | 24.1 - 44.9 | >4.5 | [3][4] |

| Norcraugsodine | DENV | 24.1 - 44.9 | 3.2 | [3][4] |

Table 3: Cholinesterase Inhibitory Activity of Norbelladine Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| N-methylnorbelladine | BuChE | 4 | [1] |

| Norbelladine | BuChE | 8 | [1] |

| 4'-O,N-dimethylnorbelladine | BuChE | 10.4 | [1] |

| This compound | BuChE | 16.1 | [1] |

| Norbelladine and its O-methylated forms | BuChE | 26.1 - 91.6 | [3][5][6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound derivatives.

1. Synthesis of O,N-Methylated Norbelladine Derivatives [1][7]

A three-step process is typically employed for the synthesis of these derivatives:

-

Imine Formation: Benzaldehydes are reacted with tyramine to form imine intermediates.

-

Hydrogenation: The imine intermediates are then hydrogenated to yield secondary amines.

-

N-methylation: Finally, the secondary amines undergo N-methylation to produce the desired O,N-methylated norbelladine derivatives.

-

Purification and Characterization: The final products are purified and their structures are confirmed using 1H and 13C NMR spectroscopy.

2. Cytotoxicity Assay [1]

-

Cell Lines: Human hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cell lines are commonly used.

-

Treatment: Cells are treated with the synthesized compounds at concentrations ranging from 4 to 500 µM for 72 hours.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined to assess the cytotoxicity of the compounds.

3. Antiviral Activity Assay [1][3][4]

-

Viruses: Antiviral properties are often evaluated against human immunodeficiency virus 1 (HIV-1) and dengue virus (DENV).

-

Infection and Treatment: Host cells are infected with the virus and subsequently treated with the test compounds.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the antiviral potency. The selectivity index (SI), which is the ratio of CC50 to EC50, is also determined to assess the therapeutic window of the compounds.

4. Cholinesterase Inhibition Assay [1][3][6]

-

Enzymes: The inhibitory effects are typically measured against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Assay Principle: The assay is based on the enzymatic hydrolysis of a substrate (e.g., acetylthiocholine for AChE) which produces a colored product that can be measured spectrophotometrically.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined to quantify the enzyme inhibitory activity of the compounds.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language, illustrate important biological pathways and experimental workflows related to this compound.

Caption: Biosynthetic pathway of Amaryllidaceae alkaloids from Tyramine and 3,4-Dihydroxybenzaldehyde.

Caption: A typical workflow for the synthesis and biological evaluation of norbelladine derivatives.

Conclusion

The structure-activity relationship studies of this compound and its derivatives have revealed critical insights into the structural requirements for various biological activities. O-methylation and N-methylation have been shown to modulate cytotoxicity, antiviral efficacy, and cholinesterase inhibitory potential.[1][3][4] Specifically, N-methylation has been found to enhance butyrylcholinesterase inhibition.[1][7] This comprehensive guide, with its structured data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile alkaloid scaffold. Further exploration and optimization of this compound derivatives hold significant promise for the development of novel drugs targeting a range of diseases.

References

- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Chemical Synthesis of 4'-O-Methylnorbelladine

Abstract

4'-O-Methylnorbelladine is a key biosynthetic precursor to a wide range of Amaryllidaceae alkaloids, a class of compounds with significant pharmacological properties. Access to pure this compound through chemical synthesis is crucial for advancing research in drug discovery and development. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a two-step, one-pot reductive amination of isovanillin and tyramine. The protocol is designed for researchers, scientists, and drug development professionals, offering clear instructions for synthesis, purification, and characterization of the target compound.

Introduction

This compound serves as a pivotal intermediate in the biosynthesis of numerous Amaryllidaceae alkaloids, including the Alzheimer's disease drug galanthamine.[1][2] The synthesis of this precursor is therefore of great interest to the medicinal chemistry and drug development communities. The most common and efficient synthetic route to this compound is the reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) and tyramine. This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the corresponding secondary amine. This application note details a robust and reproducible protocol for this synthesis, employing sodium borohydride as the reducing agent.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Isovanillin | ≥98% | Sigma-Aldrich |

| Tyramine | ≥98% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Ethanol (EtOH), 95% | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Deionized Water | --- | --- |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | --- |

| Brine (Saturated NaCl solution) | --- | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |

Experimental Protocol

The synthesis of this compound is performed in a two-step, one-pot procedure involving the formation of an imine intermediate followed by its reduction.

Step 1: Imine Formation

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.52 g, 10 mmol) and tyramine (1.37 g, 10 mmol).

-

Add 100 mL of anhydrous methanol to the flask.

-

Stir the mixture at room temperature for 2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexane solvent system. The starting materials will have different Rf values than the newly formed imine.

Step 2: Reduction of the Imine

-

After 2 hours of stirring, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.76 g, 20 mmol) to the reaction mixture in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.

-

Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours. Monitor the reaction by TLC until the imine spot has disappeared.

Step 3: Work-up and Extraction

-

Quench the reaction by carefully adding 50 mL of deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous layer, add 50 mL of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Data Presentation

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Isovanillin | 152.15 | 1.52 | 10 | 1.0 |

| Tyramine | 137.18 | 1.37 | 10 | 1.0 |

| Sodium Borohydride | 37.83 | 0.76 | 20 | 2.0 |

Table 2: Typical Yield and Characterization Data for this compound

| Parameter | Value |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol [3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.05 (d, J=8.4 Hz, 2H), 6.85-6.75 (m, 3H), 6.70 (d, J=8.4 Hz, 2H), 3.85 (s, 3H), 3.75 (s, 2H), 2.90-2.75 (m, 4H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 154.2, 147.1, 145.8, 131.9, 130.5, 129.9, 121.2, 115.6, 114.5, 111.9, 55.9, 53.5, 51.2, 35.4 |

| Mass Spectrometry (ESI+) m/z | 274.14 [M+H]⁺ |

Experimental Workflow and Signaling Pathways

References

Application Notes and Protocols for Cytotoxicity Assays of 4'-O-Methylnorbelladine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, an Amaryllidaceae alkaloid, is a natural compound of interest in cancer research due to the known cytotoxic properties of related alkaloids.[1] Evaluating the cytotoxic effects of this compound against various cancer cell lines is a critical first step in assessing its therapeutic potential. These application notes provide a summary of the available cytotoxicity data, detailed protocols for conducting cytotoxicity assays, and visual representations of the experimental workflow and potential signaling pathways.

Data Presentation

The cytotoxic activity of this compound and its close structural analogs has been evaluated in monocytic leukemia (THP-1) and hepatocarcinoma (Huh7) cell lines. The following table summarizes the reported median cytotoxic concentrations (CC50) and other cytotoxicity data.

| Compound | Cancer Cell Line | Cytotoxicity Measurement | Result |

| This compound | THP-1 | % Cell Death @ 200 µM | <50% (Moderate cytotoxicity)[2] |

| 3'-O-Methylnorbelladine | THP-1 | CC50 | >200 µM (Highly cytotoxic at 200 µM)[2] |

| Norbelladine | THP-1 | CC50 | 99.0 µM[2] |

| Norbelladine | Huh7 | CC50 | 72.6 µM[2] |

| 3'-O-Methylnorbelladine | Huh7 | % Cell Death @ 200 µM | <50%[2] |

| Norcraugsodine | THP-1 | CC50 | 27.0 µM[2] |

| 3,4-DHBA | THP-1 | CC50 | >200 µM[2] |

Note: The CC50 value represents the concentration of a compound that causes a 50% decrease in cell viability. A lower CC50 value indicates higher cytotoxic activity.

Experimental Protocols

A variety of in vitro assays are available to assess the cytotoxicity of compounds like this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability based on mitochondrial metabolic activity.[3]

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., THP-1, Huh7)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (for adherent cells)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

For suspension cells (like THP-1), seed at a density of 2 x 10^4 to 5 x 10^4 cells/well.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

-

Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and a positive control with a known cytotoxic agent.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the medium containing MTT.

-

For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][5]

-

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using an MTT assay.

Caption: Workflow for assessing compound cytotoxicity.

Potential Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, related natural compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest through the modulation of various signaling pathways.[6][7] The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound in cancer cells.

Caption: Potential signaling pathways affected by this compound.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Antiviral Screening of 4'-O-Methylnorbelladine Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylnorbelladine, a precursor in the biosynthesis of Amaryllidaceae alkaloids, has demonstrated notable biological activities, including potential antiviral properties against a range of RNA viruses. This document provides detailed application notes and experimental protocols for the screening and evaluation of this compound's antiviral efficacy. The protocols outlined below are intended to guide researchers in virology, pharmacology, and drug discovery in assessing the compound's activity against clinically relevant RNA viruses such as Dengue virus (DENV), Human Immunodeficiency Virus-1 (HIV-1), and Human Coronavirus OC43 (HCoV-OC43).

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound

The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to cells.

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against representative RNA viruses.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Description | CC50 (µM) | Reference |

| Huh7 | Human Hepatocarcinoma | > 500 | [1] |

| THP-1 | Human Acute Monocytic Leukemia | 227 | [1] |

| HCT-8 | Human Ileocecal Adenocarcinoma | > 500 | [2] |

Table 2: Antiviral Activity of this compound against RNA Viruses

| Virus | Virus Family | Cell Line | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Dengue Virus (DENV) | Flaviviridae | Huh7 | > 100 | > 5 | [1] |

| Human Immunodeficiency Virus-1 (HIV-1) | Retroviridae | THP-1 | 66.89 | 3.39 | [3] |

| Human Coronavirus OC43 (HCoV-OC43) | Coronaviridae | HCT-8 | 49.3 | > 10.1 | [2][3] |

Proposed Mechanism of Action: Induction of the Integrated Stress Response

While the precise molecular targets of this compound are still under investigation, evidence suggests that like other Amaryllidaceae alkaloids, it may exert its antiviral effects by modulating host cell pathways. A prominent proposed mechanism is the activation of the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling network that is activated by various stress conditions, including viral infections. Activation of the ISR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which results in a global shutdown of host and viral protein synthesis, thereby creating an antiviral state within the cell.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's antiviral activity.

Cell Culture and Maintenance

a. Huh7 Cells (for DENV screening)

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][5]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

b. THP-1 Cells (for HIV-1 screening)

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculturing: Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[1]

c. HCT-8 Cells (for HCoV-OC43 screening)

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

-

Antiviral Activity Assays

a. Plaque Reduction Assay (for DENV and HCoV-OC43)

This assay measures the ability of the compound to inhibit the formation of viral plaques.

-

Procedure:

-

Seed host cells (Huh7 for DENV, HCT-8 for HCoV-OC43) in 12-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound.

-

In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for virus adsorption.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with the corresponding concentrations of the compound.

-

Incubate at 37°C until plaques are visible (typically 3-5 days).

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Count the plaques and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

b. Reporter Virus Assay (for GFP-tagged DENV and HIV-1)

This assay utilizes recombinant viruses expressing a reporter gene (e.g., Green Fluorescent Protein - GFP) to quantify viral infection.

-

Procedure:

-

Seed host cells (Huh7 for DENV-GFP, THP-1 for HIV-1-GFP) in a 96-well plate.

-

Treat the cells with serial dilutions of this compound for a predetermined time.

-

Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).

-

Incubate for 48-72 hours.

-

Quantify the percentage of GFP-positive cells using a flow cytometer or a fluorescence microscope.

-

Calculate the EC50 value by plotting the percentage of infection inhibition against the compound concentration.[8]

-

c. Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification

This method quantifies the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.

-

Procedure:

-

Seed host cells in a 24-well plate and infect with the virus in the presence of varying concentrations of this compound.

-